molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS No. 62247-48-7

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Cat. No.: B601416
CAS No.: 62247-48-7
M. Wt: 507.4 g/mol
InChI Key: BAYQPBKSOMKZEG-UHFFFAOYSA-N
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Description

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a chemical compound with the molecular formula C13H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and benzaldehyde, an aromatic aldehyde. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde typically involves the reaction of 4-piperidone with paraformaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

    Temperature: Ambient to slightly elevated temperatures.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-[4-(Carboxymethyl)piperidin-1-yl]benzaldehyde.

    Reduction: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The hydroxymethyl and aldehyde groups play crucial roles in its binding affinity and reactivity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methoxymethyl)piperidin-1-yl]benzaldehyde
  • 4-[4-(Ethoxymethyl)piperidin-1-yl]benzaldehyde
  • 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol

Uniqueness

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both the hydroxymethyl and aldehyde groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

62247-48-7

Molecular Formula

C22H28Cl2N8O2

Molecular Weight

507.4 g/mol

IUPAC Name

1-[N'-[6-[[amino-[(4-chlorophenyl)carbamoylamino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea

InChI

InChI=1S/C22H28Cl2N8O2/c23-15-5-9-17(10-6-15)29-21(33)31-19(25)27-13-3-1-2-4-14-28-20(26)32-22(34)30-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H4,25,27,29,31,33)(H4,26,28,30,32,34)

InChI Key

BAYQPBKSOMKZEG-UHFFFAOYSA-N

SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)Cl

Appearance

Off-White to Pale Beige Solid

melting_point

116-118°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N1,N14-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamide; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-fluorobenzaldehyde (4.3 mL), 4-hydroxymethylpiperidine (4.8 g), and cesium carbonate (26 g) in DMF (80 mL) was heated to 100° C. for 24 h and cooled to room temperature. Water (400 mL) was added, and the resulting precipitate was collected by filtration to give the title compound as a tan amorphous powder (4.1 g).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

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